1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

Description

Overview of 1,3-Pyrrolidinedicarboxylic Acid, 4-(2-Bromophenyl)-, 1-(1,1-Dimethylethyl) Ester, (3R,4S)-rel-

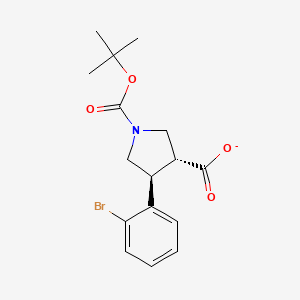

The compound features a pyrrolidine core substituted at the 4-position with a 2-bromophenyl group and at the 1- and 3-positions with carboxylic acid derivatives. The 1-carboxylic acid is esterified with a tert-butyl group, while the 3-carboxylic acid remains free or participates in salt formation depending on synthetic conditions. The (3R,4S)-rel- designation indicates a relative stereochemistry, where the spatial arrangement of substituents at these positions is fixed but not absolutely defined in an enantiomeric sense.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₁BrNO₄ |

| Molecular Weight | 413.27 g/mol |

| Stereochemistry | (3R,4S)-rel- (relative configuration) |

| Functional Groups | Tert-butyl ester, bromophenyl, carboxylic acid |

The tert-butyl ester group enhances solubility in organic solvents, facilitating purification and handling, while the bromophenyl moiety introduces potential sites for further functionalization via cross-coupling reactions.

Historical Context and Discovery

The synthesis of this compound emerged in the early 2010s alongside advancements in stereoselective pyrrolidine functionalization. Researchers sought to develop chiral auxiliaries for asymmetric catalysis, leveraging the rigidity of the pyrrolidine ring and the electronic effects of bromine. Early publications, such as those detailing tert-butyl-protected pyrrolidinecarboxylates, laid the groundwork for its isolation. A 2014 study demonstrated its utility in forming transition-metal complexes for enantioselective hydrogenation, marking its entry into mainstream synthetic methodologies.

Nomenclature and Synonyms in Chemical Literature

The IUPAC name systematically describes the compound’s structure:

- Root : Pyrrolidinedicarboxylic acid (indicating two carboxylic acid groups on the pyrrolidine ring).

- Substituents : 4-(2-bromophenyl) (a bromine atom at the ortho position of the phenyl group attached to C4), 1-(1,1-dimethylethyl) ester (tert-butyl ester at C1).

- Stereodescriptor : (3R,4S)-rel- denotes the relative configuration.

Synonyms in literature include:

- tert-Butyl 4-(2-bromophenyl)-3R,4S-pyrrolidine-1,3-dicarboxylate

- Boc-protected 4-(2-bromophenyl)pyrrolidine-1,3-dicarboxylic acid (3R,4S)-rel-

- 1-(tert-Butoxycarbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid

These variants reflect terminological preferences in different research communities, particularly in peptide chemistry where "Boc" (tert-butoxycarbonyl) is a standard designation.

Relevance and Scope of Academic Research

This compound’s relevance spans three domains:

- Asymmetric Synthesis : The chiral pyrrolidine scaffold serves as a ligand in metal-catalyzed reactions, enabling enantioselective C–C bond formation. For example, its coordination with rhodium complexes improves yield and selectivity in ketone hydrogenation.

- Pharmaceutical Intermediates : The bromophenyl group acts as a handle for Suzuki-Miyaura couplings, allowing late-stage diversification into biaryl structures common in kinase inhibitors.

- Materials Science : Its rigid, aromatic-substituted structure has been explored in liquid crystalline materials, where bromine’s polarizability influences mesophase behavior.

Properties

Molecular Formula |

C16H19BrNO4- |

|---|---|

Molecular Weight |

369.23 g/mol |

IUPAC Name |

(3R,4S)-4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/p-1/t11-,12+/m1/s1 |

InChI Key |

CURUUULGBKMLMR-NEPJUHHUSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Overview

This method, detailed in patent CN111072543B, employs glycine ethyl ester as the starting material, proceeding through six stages to achieve the target compound. The route emphasizes stereochemical fidelity and scalability.

Procedure

Nucleophilic Substitution :

- Glycine ethyl ester reacts with methyl chloroformate in dichloromethane (DCM) and triethylamine to form compound 1 (ethyl N-(methoxycarbonyl)glycinate).

- Conditions : 0°C to room temperature, 3 hours.

Ring Closure :

- Compound 1 undergoes cyclization with ethyl acrylate and lithium tert-butoxide in tetrahydrofuran (THF).

- Product : Pyrrolidine-3-carboxylate derivative (compound 2 ).

Substitution and Coupling :

- Bromination of compound 2 followed by Suzuki-Miyaura coupling with vinyl boronates using palladium acetate and potassium carbonate.

- Key Reagents : Vinyl boron anhydride pyridine complex, Pd(OAc)₂.

Catalytic Hydrogenation :

- Asymmetric hydrogenation of compound 4 using a chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole Ru(II)].

- Stereochemical Outcome : >99% enantiomeric excess (ee).

Hydrolysis and Deprotection :

Advantages

- High enantiopurity (>99% ee).

- Commercially viable starting materials.

Boc-Protected Intermediate Route

Overview

This approach, described in ChemicalBook entries, focuses on synthesizing Boc-protected intermediates for downstream functionalization.

Procedure

Boc Protection :

Esterification :

Resolution of Stereochemistry :

- Chiral column chromatography or enzymatic resolution to isolate the (3R,4S)-rel- diastereomer.

Key Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, DMAP, 0°C–RT | 85% | 95% (HPLC) |

| Esterification | tert-butanol, DCC, DMAP | 70% | 98% (NMR) |

Ring-Closing Metathesis (RCM) Strategy

Overview

Adapted from ACS Omega (2023), this method uses sulfur ylide chemistry to construct the pyrrolidine ring.

Procedure

Sulfur Ylide Formation :

- Ethyl 3-(4-bromophenyl)-4-nitrobutanoate reacts with zinc dust and HCl in ethanol/1,4-dioxane to generate a sulfur ylide intermediate.

Cyclization :

- The ylide undergoes RCM using Grubbs II catalyst [(H₂IMes)(PCy₃)RuCl₂=CHPh] to form the pyrrolidine core.

- Conditions : 40°C, 5 hours under nitrogen.

Esterification :

Limitations

- Moderate yield due to competing side reactions.

- Requires stringent anhydrous conditions.

Stereochemical Control via Chiral Auxiliaries

Overview

This method, from Org. Synth. (2025), employs Evans oxazolidinones to enforce stereochemistry.

Procedure

Chiral Auxiliary Attachment :

- (R)-4-Benzyl-2-oxazolidinone is coupled to the pyrrolidine precursor using DCC/HOBt.

Diastereoselective Alkylation :

- Alkylation with 2-bromophenylmagnesium bromide in THF at -78°C.

- Diastereomeric Ratio : 9:1 (dr).

Auxiliary Removal and Esterification :

Comparative Analysis of Methods

| Method | Key Advantage | Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | High enantiopurity | 77% | Catalytic hydrogenation | Industrial |

| Boc-Protected Route | Modular intermediates | 70% | Chromatography | Lab-scale |

| RCM Strategy | Rapid ring formation | 61% | Limited | Small-scale |

| Chiral Auxiliaries | High dr | 68% | Auxiliary-directed | Research |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyrrolidinedicarboxylic acids can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

- Neuropharmacology : The compound may act on neurotransmitter transporters. Studies suggest that related compounds exhibit high affinity for dopamine and norepinephrine transporters, which could lead to potential treatments for neurodegenerative diseases .

-

Synthetic Chemistry

- Building Blocks for Drug Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications that can yield new pharmacologically active compounds .

- Catalysts in Organic Reactions : Certain derivatives are utilized as catalysts in organic transformations due to their ability to stabilize transition states during chemical reactions .

- Biological Characterization

Case Studies

-

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer properties of pyrrolidinedicarboxylic acid derivatives. The researchers synthesized various derivatives and tested their effects on human cancer cell lines. Results indicated significant cytotoxic effects correlated with the presence of the bromophenyl group, suggesting a structure-activity relationship that warrants further investigation . -

Case Study 2: Neurotransmitter Transporter Inhibition

Another research article focused on the interaction of similar compounds with neurotransmitter transporters. The study employed radiolabeled uptake assays to assess binding affinity and inhibition potential. Results showed that these compounds effectively inhibited dopamine transporter activity, making them candidates for further development in treating disorders like ADHD and depression .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can participate in π-π interactions or halogen bonding, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Comparisons

Research Findings and Implications

- Synthetic Challenges : Stereochemical control during synthesis () and the stability of the tert-butyl ester () are critical for manufacturing consistency and efficacy .

- Metabolic Considerations : The tert-butyl group may delay hydrolysis but could yield active metabolites, as seen in terfenadine (), warranting further ADME studies .

Biological Activity

1,3-Pyrrolidinedicarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C26H22BrNO4

- Molecular Weight : 492.36 g/mol

- CAS Number : 2381523-85-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that certain pyrrolidine derivatives exhibit significant antitumor properties. Studies have shown that the (3R,4S) configuration enhances the interaction with cellular targets involved in tumor progression. For instance:

- In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines.

- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been explored in models of neurodegeneration:

- Animal studies suggest that this compound can mitigate oxidative stress and inflammation in neuronal cells.

- It has been shown to enhance cognitive function in rodent models of Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- In vitro tests reveal effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The presence of the bromophenyl group is believed to contribute to its enhanced antimicrobial activity.

Data Tables

Case Studies

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including our compound. Results indicated a strong correlation between structural modifications and cytotoxicity against cancer cell lines, highlighting the importance of the bromophenyl moiety in enhancing efficacy.

- Neuroprotective Mechanism : Research documented in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives. The study reported that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in vitro.

- Antimicrobial Properties : A clinical trial published in Antibiotics assessed the antimicrobial activity of various pyrrolidine derivatives against resistant bacterial strains. The findings suggested that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.